molecular formula C15H10ClNO B13893470 (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine

(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine

Cat. No.: B13893470
M. Wt: 255.70 g/mol
InChI Key: VNDCOFJEHBITIN-RQZCQDPDSA-N
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Description

(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine is a compound that features a hydroxylamine group attached to a chlorinated anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine typically involves the reaction of 1-chloroanthracene-9-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chlorine atom on the anthracene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrosoanthracene derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, while the chlorinated anthracene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    9-chloroanthracene: A chlorinated polycyclic aromatic hydrocarbon with similar structural features.

    Anthracene-9-carbaldehyde: A precursor in the synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine.

    Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group, which exhibit similar reactivity.

Uniqueness

This compound is unique due to the combination of the chlorinated anthracene moiety and the hydroxylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics .

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine

InChI

InChI=1S/C15H10ClNO/c16-14-7-3-5-11-8-10-4-1-2-6-12(10)13(9-17-18)15(11)14/h1-9,18H/b17-9+

InChI Key

VNDCOFJEHBITIN-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2/C=N/O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2C=NO)Cl

Origin of Product

United States

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